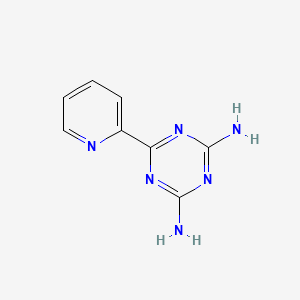

2,6-Diamino-4-(2-pyridyl)-s-triazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H,(H4,9,10,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSVIHVYYVZVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179712 | |

| Record name | s-Triazine, 2,6-diamino-4-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25007-79-8 | |

| Record name | 2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25007-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,6-diamino-4-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025007798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-4-(2-pyridyl)-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2,6-diamino-4-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Diamino 4 2 Pyridyl S Triazine

Established Synthetic Pathways for the 1,3,5-Triazine (B166579) Core

The construction of the 1,3,5-triazine (or s-triazine) ring is a cornerstone of heterocyclic chemistry. For 2,6-Diamino-4-(2-pyridyl)-s-triazine, the primary methods involve either building upon a pre-formed triazine ring or constructing the ring from acyclic precursors.

Cyanuric Chloride-Based Sequential Substitution Reactions

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines utilizes the inexpensive and highly reactive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comresearchgate.net The three chlorine atoms on the triazine ring exhibit different levels of reactivity towards nucleophiles, a property that can be controlled by temperature. researchgate.net This differential reactivity allows for the stepwise and selective substitution of the chlorine atoms, making it possible to introduce different substituents onto the triazine core in a controlled manner. mdpi.com

The general order of reactivity for substitution on cyanuric chloride is highest for the first chlorine, followed by the second, and then the third. This is because each substitution of a chlorine atom with an electron-donating group (like an amine) deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack. mdpi.com The synthesis of this compound via this method would involve a three-step sequential substitution reaction with ammonia (B1221849) (or a primary amine) and a pyridine-based nucleophile.

The temperature dependence of these substitutions is critical for achieving selectivity:

The first substitution can typically be carried out at low temperatures, around 0–5 °C. researchgate.net

The second substitution requires elevated temperatures, often in the range of room temperature to 50 °C. nih.gov

The final substitution usually necessitates much higher temperatures, sometimes up to 80-100 °C, and potentially more forcing conditions. researchgate.net

A plausible pathway to this compound would involve the initial reaction of cyanuric chloride with two equivalents of an amine source to form 2,4-diamino-6-chloro-s-triazine, followed by a final substitution with a suitable 2-pyridyl organometallic reagent or a nucleophilic pyridine (B92270) derivative. The order of nucleophile introduction is crucial; once an amine is incorporated, it can be difficult to substitute other nucleophiles onto the s-triazine ring. nih.gov

Table 1: Temperature-Controlled Sequential Substitution on Cyanuric Chloride

| layers Substitution Step | thermostat Typical Reaction Temperature | science Nucleophile | biotech Product |

|---|---|---|---|

| First Chlorine | 0–5 °C | Nu1-H | 2-Nu1-4,6-dichloro-1,3,5-triazine |

| Second Chlorine | 25–50 °C | Nu2-H | 2-Nu1-4-Nu2-6-chloro-1,3,5-triazine |

| Third Chlorine | >80 °C | Nu3-H | 2-Nu1-4-Nu2-6-Nu3-1,3,5-triazine |

Condensation and Cyclotrimerization Approaches

An alternative to the substitution-based method is the construction of the triazine ring itself from acyclic precursors. A prominent example is the reaction of dicyandiamide (B1669379) (also known as cyanoguanidine) with nitriles. researchgate.netchim.it To synthesize the target compound, dicyandiamide would be condensed with 2-cyanopyridine (B140075). This reaction typically proceeds in the presence of a base and at elevated temperatures, often in a high-boiling solvent like 1-pentanol. researchgate.net The mechanism involves the nucleophilic attack of dicyandiamide onto the nitrile carbon, followed by cyclization and aromatization to form the stable 2,6-diamino-1,3,5-triazine ring.

Another related strategy is the cyclotrimerization of nitriles. While the direct cyclotrimerization of 2-cyanopyridine would yield 2,4,6-tris(2-pyridyl)-s-triazine, mixed cyclotrimerizations can be complex. sigmaaldrich.comhimedialabs.com However, the condensation of 2-cyanopyridine with other small molecules like hydrazine (B178648) can form intermediates, such as 2-pyridylhydrazine amide, which can then be cyclized with other components to build the triazine framework. mdpi.com These condensation methods offer a more direct route to the diaminotriazine core compared to the multi-step substitution on cyanuric chloride.

Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, its peripheral amino groups provide reactive handles for further chemical modification, allowing for the creation of a diverse library of derivatives.

Amination and Amidation Reactions

The two primary amino groups on the triazine ring are nucleophilic and can readily undergo reactions with electrophiles. Amidation, the reaction with acylating agents such as acid chlorides or anhydrides, is a common derivatization strategy. semanticscholar.org For instance, reacting this compound with substituted benzoyl chlorides in the presence of a base would yield the corresponding N,N'-diaroyl derivatives. semanticscholar.org This approach allows for the introduction of a wide array of functional groups onto the parent molecule, thereby modulating its steric and electronic properties. The reaction conditions for such amidations are generally mild, often involving refluxing in a suitable solvent like dimethylformamide (DMF) with a tertiary amine base. semanticscholar.org

Introduction of Diverse Peripheral Substituents

Beyond simple amidation, the amino groups can be used as anchor points to introduce more complex and diverse substituents. This can include alkylation reactions or condensation with aldehydes and ketones to form Schiff bases (imines). chim.it For example, the reaction of a related aminotriazine (B8590112) with p-nitrosodimethylaniline has been shown to produce complex iminoacetonitrile (B14750961) derivatives. nih.gov Furthermore, derivatization reagents that specifically target primary amines can be employed to attach various tags for analytical or biological purposes. mdpi.comnih.gov The pyridine nitrogen also offers a site for potential quaternization, introducing a positive charge and altering the solubility and electronic nature of the molecule.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of triazine derivatives has benefited significantly from these advancements, particularly through the use of microwave-assisted synthesis. researchgate.netchim.itrsc.org

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines from dicyandiamide and nitriles. researchgate.netchim.it This technique often leads to dramatic reductions in reaction times, from many hours under conventional heating to just a few minutes. researchgate.netchim.it Moreover, these reactions can frequently be performed with minimal or even no solvent, which aligns with the principles of green chemistry by reducing waste. chim.itrsc.org The work-up procedure for these microwave-assisted syntheses is often remarkably simple, sometimes requiring only a wash with a suitable solvent to obtain a pure product. researchgate.netchim.it This combination of speed, efficiency, and reduced environmental impact makes microwave-assisted condensation a highly attractive modern alternative to traditional synthetic routes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diaminotriazines

| settings Parameter | fireplace Conventional Heating | microwave Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days (e.g., 24 h) researchgate.net | Minutes (e.g., 10 min) researchgate.net |

| Solvent Usage | Often requires bulk solvent (e.g., 1-pentanol) researchgate.net | Minimal or solvent-free conditions possible chim.itrsc.org |

| Energy Efficiency | Lower | Higher (targeted heating) |

| Work-up | Often requires extraction/purification | Simple (e.g., washing with ether) researchgate.netchim.it |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds. mdpi.comnih.gov This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The synthesis of 2,6-diamino-4-(substituted)-s-triazines is a prime example of a reaction that benefits from microwave irradiation.

A common and effective approach involves the cyclocondensation of a nitrile with dicyandiamide. researchgate.net In the case of pyridyl-substituted diaminotriazines, the reaction is typically carried out by treating the corresponding cyanopyridine with dicyandiamide. researchgate.net Microwave irradiation facilitates this transformation, often in a matter of minutes. researchgate.netrsc.org

Research on the synthesis of analogous 2,4-diamino-6-substituted-1,3,5-triazines has demonstrated that microwave irradiation in a solvent like dimethyl sulfoxide (B87167) (DMSO) can produce the desired products in good yields within 10-15 minutes. researchgate.net The use of a small amount of solvent is sometimes necessary to ensure homogenous heating of the reaction mixture and efficient absorption of microwave energy. researchgate.net Without it, achieving a uniform eutectic melt can be difficult, leading to irreproducible results. researchgate.net

The general procedure for the microwave-assisted synthesis of a 6-pyridyl-2,4-diamino-1,3,5-triazine involves heating a mixture of the appropriate cyanopyridine and dicyandiamide in a microwave reactor. researchgate.net The conditions for the synthesis of a closely related isomer, 2,6-diamino-4-(4-pyridyl)-s-triazine, are detailed in the table below and are indicative of the conditions that would be applied for the 2-pyridyl isomer.

Table 1: Microwave-Assisted Synthesis of 6-(4-pyridyl)-2,4-diamino-1,3,5-triazine

| Reactants | Solvent | Microwave Power | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Cyanopyridine, Dicyandiamide | DMSO (1 mL) | 600 W | 15 | 65 |

| 4-Cyanopyridine, Dicyandiamide | DMSO (3 mL) | 600 W | 15 | 80 |

This data is based on the synthesis of the 4-pyridyl isomer as reported in scientific literature. researchgate.net

This rapid and efficient protocol highlights the advantages of microwave assistance in the synthesis of pyridyl-substituted diaminotriazines.

Catalyst-Free and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods is a major goal in modern organic synthesis. rsc.org Such methods reduce environmental impact and simplify product purification. rsc.org

The synthesis of this compound and its derivatives can be achieved under such environmentally benign conditions. One approach is a one-pot, multi-component reaction under neat (solvent-free) conditions, often facilitated by microwave heating. nih.gov For instance, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been successfully performed by reacting 2-aminopyridine, cyanamide, and an aldehyde or ketone under neat microwave irradiation. nih.gov This method is characterized by its simplicity, high atom economy, and reduced waste generation. nih.gov

While the direct reaction of a nitrile with dicyandiamide can be performed under solvent-free conditions, challenges with reaction homogeneity and heat transfer can sometimes lead to inconsistent results. researchgate.net However, when successful, these reactions represent a highly efficient and green pathway to the target compounds. The simplicity of the work-up, often involving just suspending the crude product in boiling water and then washing, further adds to the appeal of this method. researchgate.net

The key parameters for a successful solvent-free synthesis are ensuring intimate contact between the reactants and uniform heating.

Table 2: Comparison of Synthetic Conditions

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Typically none required | Minimal (e.g., DMSO) | Rapid reaction times, high yields | researchgate.netrsc.org |

| Catalyst-Free/Solvent-Free | None | None (Neat) | Environmentally friendly, simple work-up, high atom economy | rsc.orgnih.gov |

Coordination Chemistry of 2,6 Diamino 4 2 Pyridyl S Triazine and Its Metal Complexes

Ligand Design Principles and Multidentate Coordination Capability

The structure of 2,6-Diamino-4-(2-pyridyl)-s-triazine (dapt) is inherently designed for multidentate coordination. It incorporates a pyridine (B92270) ring and a diaminotriazine moiety, which together offer multiple binding sites for metal ions. This design allows the ligand to act as a versatile building block in the construction of polynuclear and supramolecular structures. researchgate.net The strategic placement of nitrogen atoms within both the pyridine and triazine rings facilitates chelation, a key principle in the formation of stable metal complexes. researchgate.netnih.gov

The primary coordination sites of this compound are the nitrogen atoms of the pyridyl and s-triazine rings. nih.gov The ligand typically functions as a bidentate chelating agent, binding to a metal center through one nitrogen atom from the pyridine ring and an adjacent nitrogen atom from the triazine ring. nih.govnih.govnih.gov This N,N'-chelation forms a stable five-membered ring with the metal ion.

These hydrogen-bonding interactions, often involving anions or solvent molecules, link individual complex units into extended one-, two-, or three-dimensional supramolecular networks. nih.govnih.gov For instance, N-H···N and N-H···O hydrogen bonds can reinforce the coordination geometry and contribute significantly to the stability and cohesion of the crystal lattice. nih.govnih.gov The presence of these groups, therefore, has a profound influence on the crystal packing and the resulting material's architecture.

Formation and Characterization of Metal-Ligand Complexes

The formation of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in a solvent like methanol (B129727). nih.govnih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods (IR, UV-vis) and thermal analysis (TGA/DSC). nih.gov

The multidentate nature of this compound allows it to form complexes with a wide range of transition metals. The synthesis generally involves straightforward solution-based methods. nih.govacs.org

Zinc(II) complexes of this compound have been synthesized and structurally characterized. A notable example is the mononuclear complex, Diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II), [Zn(N₃)₂(C₈H₈N₆)₂]. nih.govnih.gov This compound was synthesized by heating a mixture of zinc(II) acetate (B1210297) and the ligand, followed by the addition of sodium azide (B81097). nih.gov

In this complex, the central Zn(II) ion is six-coordinated in a distorted octahedral geometry. nih.gov Two dapt (B1669825) ligands act as bidentate donors, coordinating through one pyridyl nitrogen and one triazine nitrogen each. The remaining two coordination sites are occupied by two azide ions. nih.govnih.gov The crystal structure is further stabilized by a three-dimensional network of N—H···N hydrogen bonds between the amino groups of the ligand and the azide ions. nih.gov Another example, [Zn(dapt)₂(NO₃)₂], also features a distorted octahedral geometry where two nitrate (B79036) ions coordinate to the zinc center. nih.gov

Table 1: Selected Bond Lengths for Zinc(II) Complexes with this compound

| Complex | Zn–N (pyridyl) (Å) | Zn–N (triazine) (Å) | Zn-Anion (Å) | Reference |

| [Zn(dapt)₂(N₃)₂] | 2.202(2) | 2.166(2) | 2.153(3) [Zn-N(azide)] | nih.gov |

| [Zn(dapt)₂(NO₃)₂] | 2.160 (avg) | 2.160 (avg) | 2.181(1) [Zn-O] | nih.gov |

This table is interactive. Click on the headers to sort.

Cobalt(II) readily forms complexes with this compound, creating structures analogous to those of zinc(II). The complex [Co(dapt)₂(NO₃)₂] was synthesized by reacting the ligand with cobalt(II) nitrate in methanol. nih.gov

Structural analysis reveals that the Co(II) center adopts a strongly distorted octahedral geometry. nih.gov Similar to the zinc analogue, two dapt ligands chelate the metal ion in a bidentate fashion. Two nitrate anions also coordinate to the cobalt, completing the coordination sphere. nih.gov The magnetic properties of such cobalt(II) complexes are of interest, as they can exist in high-spin or low-spin states, or exhibit spin-crossover behavior, depending on the ligand field environment. nih.govresearchgate.net In the case of [Co(dapt)₂(NO₃)₂], the Co-N bond lengths are consistent with a high-spin d⁷ configuration in an octahedral field. nih.gov

Table 2: Selected Bond Lengths and Angles for [Co(dapt)₂(NO₃)₂]

| Parameter | Value | Reference |

| Co–N (avg) (Å) | 2.131(4) | nih.gov |

| Co–O (nitrate) (avg) (Å) | 2.146(3) | nih.gov |

| N(pyridine)–Co–N(pyridine) (°) | 109.0(2) | nih.gov |

| N(triazine)–Co–N(triazine) (°) | 167.4(2) | nih.gov |

This table is interactive. Click on the headers to sort.

Synthesis of Transition Metal Complexes

Nickel(II) Complexes

While specific studies focusing solely on Nickel(II) complexes with this compound are not extensively detailed in the provided context, related research on similar ligands provides insights. For instance, superoxo-nickel(II) complexes have been studied for their oxidizing abilities. science.gov The coordination environment around the Ni(II) ion in complexes with related polypyridyl ligands is often square planar or octahedral. science.gov

Copper(II) Complexes

The coordination of copper(II) with triazine-based ligands has been a subject of study. In related complexes, such as those with 2,4,6-tris(2-pyridyl)-1,3,5-triazine, copper(II) can be five-coordinate with a geometry approaching square pyramidal. rsc.org The coordination sphere can be composed of nitrogen atoms from the ligand and oxygen atoms from water molecules. rsc.org The interaction of these complexes can lead to interesting structural motifs and has been explored for its potential in creating coordination polymers. labclinics.com

Palladium(II) Complexes

Palladium(II) complexes with this compound have been synthesized and characterized. The reaction of the ligand with PdCl₂ in acetonitrile (B52724) yields the cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II) complex. semanticscholar.orgacs.org This complex exhibits a square planar geometry with a cis conformation. semanticscholar.org The bidentate ligand chelates to the palladium center, forming a stable five-membered ring. semanticscholar.org These complexes have been investigated for their potential as electrocatalysts. semanticscholar.orgacs.org Spectroscopic data, including FT-IR and Raman, confirm the coordination of the ligand to the palladium ion through the pyridine and triazine nitrogen atoms. semanticscholar.org

Iron(II/III) Complexes

Iron complexes with ligands similar to this compound, such as 2,4,6-tris(2-pyridyl)-s-triazine (tpt), have been synthesized and structurally characterized. nih.gov These complexes can feature both Fe(II) and Fe(III) centers and exhibit a range of nuclearities, from mononuclear to heptanuclear clusters. nih.gov The tpt ligand typically acts as a tridentate NNN donor, forming two five-membered metallocycles. nih.gov In some instances, unusual metal-induced oxidation of the triazine ring has been observed. nih.gov Magnetic studies of these complexes often reveal dominant antiferromagnetic coupling in polynuclear species. nih.gov The synthesis of iron(II) complexes with related polypyridyl ligands often involves the reaction of the ligand with an iron(II) salt, such as Fe[BF₄]₂·6H₂O, in an organic solvent. nih.gov

Exploration of Lanthanide Complexes

The coordination chemistry of triazine-based ligands extends to lanthanide ions. While specific complexes with this compound are not detailed, studies on related systems like 2,4,6-tri(pyridyl)-1,3,5-triazine (TPTZ) show a rich coordination chemistry with lanthanides. researchgate.net These complexes are of interest for their potential applications as luminescent materials. researchgate.net Dinuclear lanthanide(III) nitrato complexes have been synthesized using the bridging ligand 2,3,5,6-tetra(2-pyridyl)pyrazine, a related N-heterocyclic ligand. nih.gov The coordination environment of the lanthanide ions in these complexes is often completed by solvent molecules, such as water. nih.gov

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies of Metal Coordination Geometries

For the palladium(II) complex, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II), single-crystal X-ray diffraction analysis confirms a square planar geometry around the Pd(II) center. semanticscholar.orgacs.org The crystal structure reveals a two-dimensional arrangement formed through π-stacking interactions, with hydrogen bonds linking these layers to create a three-dimensional network. acs.org

In the case of a related zinc(II) complex, diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II), the Zn(II) atom is six-coordinated in a distorted octahedral environment. nih.gov It is bound to four nitrogen atoms from two bidentate 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine ligands and two nitrogen atoms from two azide ions. nih.gov The pyridyl and triazine rings of the ligand are nearly planar. nih.gov The molecules are interconnected into a three-dimensional network via N-H···N hydrogen bonds. nih.gov

Studies on iron complexes with the related ligand 2,4,6-tris(2-pyridyl)-triazine (tpt) have also utilized single-crystal X-ray diffraction. nih.gov These analyses have revealed that tpt acts as a tridentate NNN donor, leading to the formation of two five-membered metallocycles in mononuclear and dinuclear complexes. nih.gov For example, in [FeII(tpt)Cl₂]·2(H₂O), the iron center is coordinated to the tridentate tpt ligand and two chloride ions. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with Triazine-Based Ligands

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| [Zn(N₃)₂(C₈H₈N₆)₂] | C₁₆H₁₆N₁₈Zn | Monoclinic | C2/c | 17.151(3) | 8.8750(18) | 14.547(3) | 114.33(3) | nih.gov |

| [Fe(tpt)(tptH)][FeCl₄]₄·2(thf)·0.23(H₂O) | C₄₄.₈₇H₃₉.₄₆Cl₁₆Fe₅N₁₂O₂.₂₃ | Monoclinic | P2₁/m | 13.064(3) | 22.455(5) | 13.197(3) | 116.50(3) | nih.gov |

| [Fe(piv)(tpt)Cl₂] | C₂₃H₂₁Cl₂FeN₆O₂ | Monoclinic | P2₁/c | 11.516(2) | 12.001(2) | 18.527(4) | 100.25(3) | nih.gov |

| diaqua[bis(2-pyridylcarbonyl)amido]copper(II) nitrate dihydrate | C₁₂H₁₆CuN₄O₈ | Triclinic | P-1 | 6.811(1) | 10.211(1) | 12.039(1) | 82.32(1) | rsc.org |

Table 2: Selected Bond Lengths (Å) for [Zn(N₃)₂(C₈H₈N₆)₂]

| Bond | Length (Å) |

|---|---|

| Zn—N(amide) | 2.166(2) |

| Zn—N(azide) | 2.153(3) |

| Zn—N(pyridine) | 2.202(2) |

Data from reference nih.gov

Conformational Analysis of Coordinated Ligands

Upon coordination to a metal center, this compound typically acts as a bidentate N,N-chelating ligand. It utilizes the nitrogen atom of its pyridine ring and one of the adjacent nitrogen atoms of the triazine ring to bind to the metal ion, forming a stable five-membered chelate ring. This coordination mode is a standard pattern for ligands containing a 2,2'-bipyridine-like fragment. nih.gov

Crystal structure analyses of complexes with various transition metals—including cobalt(II), nickel(II), copper(II), and zinc(II)—confirm this bidentate behavior. In a series of nitrate complexes with the general formula [M(C₈H₈N₆)₂(NO₃)₂], the ligand systematically forms octahedral 2:1 metallotectons (a tecton is a molecular building block). nih.gov The central metal ion is surrounded by two of the diaminopyridyltriazine ligands and two nitrate anions.

In a specific mononuclear zinc complex, [Zn(N₃)₂(C₈H₈N₆)₂], the Zn(II) atom is six-coordinated in a distorted octahedral geometry. nih.gov It is bound to four nitrogen atoms from two separate this compound ligands and two nitrogen atoms from two azide ions. The pyridyl and triazine rings of the coordinated ligand remain essentially planar, though a slight deviation from the mean plane can be observed. nih.gov The two bidentate ligands are not coplanar; in the zinc complex, they form a significant dihedral angle of 74.80(7)°. nih.gov

A key conformational feature of this ligand is the orientation of the non-coordinating diaminotriazinyl (DAT) groups. These groups are positioned to act as hydrogen-bonding sites, facilitating further self-assembly of the metal complexes into larger supramolecular networks. This demonstrates that the ligand's conformation is not only defined by the direct coordination to the metal but also by its role in forming extended, ordered structures through orthogonal hydrogen bonds. nih.gov

Table 1: Selected Bond Lengths in a Coordinated Zinc Complex Data sourced from the crystal structure of [Zn(N₃)₂(C₈H₈N₆)₂]. nih.gov

| Bond | Length (Å) |

| Zn—N(triazine) | 2.166 (2) |

| Zn—N(azide) | 2.153 (3) |

| Zn—N(pyridine) | 2.202 (2) |

Electronic Structure and Bonding in Metal Complexes

The electronic structure of metal complexes containing this compound is influenced by both the ligand's intrinsic properties and the nature of the central metal ion. The ligand itself possesses absorption bands in the ultraviolet region which are attributed to π → π* electronic transitions within the aromatic system. nih.gov

Upon complexation with d-block metals such as cobalt(II), nickel(II), and copper(II), which have partially filled d-orbitals, d–d electronic transitions become possible. These transitions are observed as absorption bands in the visible region of the electromagnetic spectrum and are characteristic of the specific metal ion and its coordination environment. For instance, in the solid-state UV-vis spectrum of the cobalt(II) complex, [Co(C₈H₈N₆)₂(NO₃)₂], bands observed at 478 nm and 560 nm are assigned to the ν₂[⁴T₁g(F) → ⁴T₁g(P)] and ν₁[⁴T₁g(F) → ⁴T₂g(F)] transitions, respectively, which are typical for an octahedral Co(II) center. nih.gov The zinc(II) complex, with its d¹⁰ electronic configuration, does not exhibit d-d transitions. nih.gov

The bonding between the ligand and the metal is primarily a sigma-donation from the nitrogen lone pairs to the vacant orbitals of the metal ion. In the case of the [Zn(N₃)₂(C₈H₈N₆)₂] complex, the Zn—N(triazine) and Zn—N(azide) bond lengths are notably shorter than the Zn—N(pyridine) bond, suggesting a stronger interaction with the triazine and azide nitrogens compared to the pyridine nitrogen in that specific structure. nih.gov This differentiation in bond lengths provides insight into the nature of the coordination bonding within the complex.

Table 2: Electronic Transitions in Metal Complexes Data sourced from solid-state UV-vis spectroscopy of [M(C₈H₈N₆)₂(NO₃)₂] complexes. nih.gov

| Metal Ion | Electronic Configuration | Observed d-d Transition Bands (nm) | Assignment (in idealized Oₕ symmetry) |

| Co(II) | d⁷ | 478, 560 | ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴T₂g(F) |

| Ni(II) | d⁸ | Data not specified | - |

| Cu(II) | d⁹ | Data not specified | - |

| Zn(II) | d¹⁰ | None observed | No d-d transitions |

Supramolecular Chemistry and Self Assembly of 2,6 Diamino 4 2 Pyridyl S Triazine Architectures

Non-Covalent Interactions Driving Self-Assembly

The predictable self-assembly of 2,6-Diamino-4-(2-pyridyl)-s-triazine into ordered superstructures is primarily governed by a combination of specific and directional non-covalent forces. Hydrogen bonding and π-π stacking are the most significant of these interactions, dictating the geometry and dimensionality of the resulting molecular assemblies.

Hydrogen bonding is a critical force in molecular recognition and the cornerstone of crystal engineering. The diaminotriazine (DAT) portion of the molecule features two amino groups (N-H donors) and two triazine nitrogen atoms (N acceptors), creating a donor-donor-acceptor-acceptor (DDAA) hydrogen-bonding face. This arrangement facilitates the formation of highly stable and predictable hydrogen-bonded motifs.

The most common motif formed by DAT groups is a self-complementary dimer, where two molecules are linked by a pair of N–H···N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net This robust interaction connects triazine molecules into tapes, ribbons, or more complex networks. nih.govkfupm.edu.sarsc.org For instance, in cocrystals of diaminophenyltriazine with sorbic acid, triazine molecules form base-paired ribbons via N–H···N bonds, which are then further organized by interactions with the acid. researchgate.net

In addition to self-complementary pairing, the N-H donors of the amino groups can form hydrogen bonds with other suitable acceptors, such as the oxygen atoms of solvent molecules, anions, or co-formers in a cocrystal. These N–H···O interactions play a crucial role in linking primary supramolecular motifs, like the aforementioned ribbons, into higher-dimensional structures. In a cocrystal with adipic acid, N–H···O and O–H···N bonds generate a 2+1 unit between the triazine and acid molecules, which are then interconnected with the primary triazine ribbons to form a three-dimensional network. nih.gov The interplay between these different hydrogen bonds is fundamental to the structural control in the solid state. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) Å | Typical Angle (D-H···A) ° |

| N–H···N | Amino Group (-NH₂) | Triazine or Pyridine (B92270) Nitrogen | 2.9 - 3.1 | 160 - 180 |

| N–H···O | Amino Group (-NH₂) | Carbonyl or Carboxyl Oxygen | 2.8 - 3.0 | 150 - 170 |

| O–H···N | Carboxyl Group (-COOH) | Triazine or Pyridine Nitrogen | 2.6 - 2.8 | ~170 |

This table presents typical geometric parameters for hydrogen bonds involving diaminotriazine moieties, compiled from studies on related structures. nih.govresearchgate.netmdpi.com

Aromatic π-π stacking is another significant non-covalent interaction that contributes to the stabilization of supramolecular structures. nih.gov This interaction occurs between the electron clouds of aromatic rings, such as the pyridine and triazine rings within this compound. The planar nature of these rings facilitates their parallel or offset arrangement in the solid state, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. researchgate.net

Construction of Supramolecular Architectures

The specific and directional nature of the non-covalent interactions inherent to this compound allows for its use as a programmable building block for the bottom-up construction of ordered supramolecular architectures with varying dimensionalities.

The self-assembly process, driven primarily by the robust N–H···N hydrogen bonding of the DAT moiety, can lead to structures of increasing complexity.

One-Dimensional (1D) Networks: The most fundamental supramolecular structures formed are one-dimensional chains, tapes, or ribbons. These are typically assembled through the self-complementary R²₂(8) hydrogen-bonding motif, which links individual molecules in a linear fashion. researchgate.netkfupm.edu.sarsc.org

Two-Dimensional (2D) Networks: These 1D motifs can be further organized into 2D sheets or layers. This is often achieved through weaker, secondary hydrogen bonds (e.g., N–H···O) or π-π stacking interactions that link the chains together side-by-side. kfupm.edu.sarsc.org In metal-organic frameworks, using ligands like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine with metal ions can create defined 2D networks where the hydrogen bonding directs the inter-network structure.

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The diaminotriazine group is a well-established motif for the recognition of molecules containing complementary hydrogen-bonding patterns, such as barbiturates and uracils. acs.org The DDAA pattern of the DAT group is perfectly complementary to the AAD D pattern of many imide-containing molecules.

This inherent recognition capability allows this compound to act as a receptor for various guest molecules. The formation of cocrystals, for example with carboxylic acids, is a clear demonstration of molecular recognition, where specific O–H···N and N–H···O hydrogen bonds direct the assembly between the triazine host and the acid guest. nih.govresearchgate.net This principle is central to designing systems for sensing, separation, or controlled assembly.

Crystal Engineering and Solid-State Structural Control

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. kfupm.edu.sa For molecules like this compound, crystal engineering aims to control the supramolecular assembly to produce a specific network topology or to impart particular functions to the resulting material.

Programmed Molecular Construction Strategies

The deliberate design and construction of complex supramolecular architectures using this compound, also referred to as 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine (pyDAT), is a prime example of programmed molecular construction. This strategy leverages the molecule's distinct binding sites—the chelating pyridyl group and the hydrogen-bonding diaminotriazine (DAT) moiety—to direct the self-assembly process in a predictable manner. By combining metal coordination and hydrogen bonding, researchers can create highly ordered, crystalline materials with tunable properties. nih.gov

A key strategy involves the use of transition metal ions to act as organizing centers. The 2,2'-bipyridine-like motif of the pyridyl group on the triazine core predictably binds to transition metal ions, forming metallotectons. These metallotectons then serve as building blocks that are further organized into extended networks through orthogonal hydrogen-bonding interactions between the DAT groups. nih.gov The reliability of both the coordination geometry and the hydrogen-bonding patterns allows for a high degree of control over the final supramolecular architecture. nih.gov

Detailed research has demonstrated the effectiveness of this approach by reacting this compound with various transition metal nitrate (B79036) salts, specifically Co(II), Ni(II), Cu(II), and Zn(II). nih.gov This resulted in the formation of a series of hydrogen-bonded metallotecton networks with the general formula [M(pyDAT)₂(NO₃)₂]. nih.gov In these structures, the pyDAT ligand coordinates to the metal center in a 2:1 ratio, forming octahedral metallotectons. These discrete units then self-assemble via hydrogen bonds involving the DAT groups to form stable, crystalline materials. nih.gov

The nitrate counterions also play a crucial role in the cohesion of these networks, contributing to the formation of two- and three-dimensional structures. nih.gov The specific metal ion used influences the precise geometry and properties of the resulting supramolecular assembly, illustrating how the central metal can be varied to tune the final architecture. nih.govnih.gov This programmed approach provides a rational pathway to novel ordered materials with controllable structures. nih.gov

The predictability of the self-assembly process is a significant advantage. The diaminotriazinyl-substituted pyridine moiety can engage in foreseeable intermolecular interactions, such as hydrogen bonds, while simultaneously binding metal ions in a reliable fashion. nih.gov This dual functionality has led to the classification of such molecules as "tectoligands." nih.gov

The crystal structures of the resulting complexes reveal detailed information about the programmed assembly. For instance, the coordination environment around the metal ion and the specific hydrogen-bonding motifs can be precisely determined. The resulting networks can range from two-dimensional sheets to intricate three-dimensional frameworks, all dictated by the initial programming of the molecular components. nih.gov

Research Findings on Metallotecton Networks

The reaction of this compound with different transition metal nitrates yields distinct crystalline structures. The crystallographic data for these networks provide insight into the programmed construction.

| Compound | Metal Ion (M) | Crystal System | Space Group |

|---|---|---|---|

| 6 | Co(II) | Orthorhombic | Fdd2 |

| 7 | Ni(II) | Orthorhombic | Fdd2 |

| 8 | Cu(II) | Monoclinic | P2₁/c |

| 9 | Zn(II) | Monoclinic | P2₁/c |

The structural analysis of these compounds confirms the formation of 2:1 pyDAT-to-metal metallotectons. nih.gov For example, in the cobalt complex, the cobalt atom coordinates with two pyDAT ligands and two nitrate ions in a cis-conformation. nih.gov In contrast, the copper complex features two nitrate anions in a trans-fashion. nih.gov These metallotectons are then interconnected through N-H···N hydrogen bonds between the DAT groups of adjacent units, leading to the formation of the extended three-dimensional network. acs.org

The following table details the specific coordination geometries and intermolecular interactions that drive the self-assembly process.

| Compound | Metal Ion | Coordination Geometry | Key Supramolecular Interactions |

|---|---|---|---|

| 6 | Co(II) | Distorted Octahedral (cis-conformation of nitrates) | N-H···N hydrogen bonds between DAT groups |

| 8 | Cu(II) | Flattened Octahedral (trans-fashion of nitrates) | N-H···N hydrogen bonds and interactions involving nitrate counterions |

| 9 | Zn(II) | Distorted Octahedral | N-H···N hydrogen bonds between DAT groups in a trans orientation |

These findings underscore the efficacy of using a programmed molecular construction strategy. By selecting appropriate metal ions and leveraging the well-defined hydrogen-bonding capabilities of the this compound ligand, it is possible to engineer a diverse range of ordered, solid-state materials with predictable architectures. nih.gov

Applications in Advanced Materials Science Driven by 2,6 Diamino 4 2 Pyridyl S Triazine

Integration into Polymeric Materials

The presence of two primary amino groups on the triazine ring makes 2,6-diamino-4-(2-pyridyl)-s-triazine a suitable monomer for polycondensation reactions. These reactions can lead to the formation of linear or cross-linked polymers with high thermal stability and specific functional properties imparted by the triazine and pyridyl units.

Covalent Triazine Frameworks (CTFs)

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their exceptional stability, derived from the robust, aromatic 1,3,5-triazine (B166579) rings that form the network nodes. nih.govnih.gov These materials are typically synthesized through the trimerization of nitrile-functionalized monomers or via condensation reactions. nih.gov The nitrogen-rich structure of CTFs makes them promising for applications in gas storage, separation, and catalysis. nih.gov

While the direct synthesis of CTFs from this compound has not been extensively documented, its structure is highly relevant. The amino groups offer reactive sites for creating linkages. For instance, related monomers like 2-amino-4,6-dichloro-1,3,5-triazine have been used in chemoselective polycondensation to form linear polyguanamines. researchgate.net Furthermore, the incorporation of pyridine (B92270) moieties into CTFs has been shown to enhance photocatalytic activity for hydrogen evolution by improving charge separation. researchgate.net Asymmetric CTFs incorporating donor-acceptor subunits can also effectively drive the photocatalytic reduction of CO2. nih.gov The combination of amino and pyridyl groups in a single monomer suggests a potential pathway to creating multifunctional CTFs with tailored electronic properties and catalytic sites.

Triazine-Based Polymer Networks

Beyond crystalline CTFs, the this compound monomer can be integrated into various other polymer networks. nih.govrsc.org Triazine-based polymers are valued for their high thermal stability and mechanical strength. uobaghdad.edu.iq Research has demonstrated the synthesis of polyimides from the related compound 2,6-diamino-4-methyl-1,3,5-triazine, highlighting the utility of the diaminotriazine scaffold in creating high-performance plastics. uobaghdad.edu.iq

The synthesis of sequence-defined polymers based on the substitution chemistry of cyanuric chloride has also been explored, creating architectures with controllable side-chain diversity. nih.gov The this compound molecule could serve as a key component in such designs, where the amino groups act as points for polymer chain extension and the pyridyl group remains a pendant functional site. This pendant pyridyl group can be used for post-synthetic modification, metal coordination, or to influence the polymer's final conformation and intermolecular interactions.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridyl group of this compound is an excellent coordinating site for metal ions, enabling its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials consist of metal nodes linked by organic ligands to form extended, often porous, structures. nih.govnih.gov

A notable example is the synthesis of a mononuclear zinc(II) complex, diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II). nih.gov In this structure, the this compound ligand acts as a bidentate chelating agent, coordinating to the Zn(II) center through one of the triazine nitrogen atoms and the nitrogen atom of the pyridyl ring. nih.gov The central zinc atom achieves a distorted octahedral geometry, coordinated by two triazine ligands and two azide (B81097) ions. nih.gov

Crucially, the uncoordinated amino groups on the triazine ligand participate in N—H⋯N hydrogen bonds, linking the individual complex molecules into a three-dimensional supramolecular network. nih.gov This demonstrates how the multiple functional groups of the molecule work in concert: the pyridyl and triazine nitrogens direct the primary coordination, while the amino groups guide the secondary assembly into a higher-order structure.

Table 1: Crystallographic and Structural Data for [Zn(N₃)₂(C₈H₈N₆)₂] This table is based on data from the synthesis of Diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ² N ¹,N ⁶]zinc(II).

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₁₈Zn |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Geometry | Distorted Octahedral |

| Key Bond Lengths | Zn—N(azide): 2.153 Å, Zn—N(triazine): 2.166 Å, Zn—N(pyridine): 2.202 Å |

| Supramolecular Structure | 3D network via N—H⋯N hydrogen bonds |

| Data sourced from Diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ2 N 1,N 6]zinc(II). nih.gov |

Application in Optical and Electronic Materials

The conjugated system formed by the pyridine and triazine rings suggests that materials derived from this compound could possess interesting optical and electronic properties. The nitrogen-rich, electron-deficient nature of the triazine ring combined with the pyridyl group can lead to materials with applications in photoluminescence and solar energy.

Photoluminescent Materials and Optoelectronic Devices

The incorporation of pyridyl and triazine moieties into molecular structures is a known strategy for developing photoluminescent materials. For instance, phosphorescent platinum(II) complexes incorporating dipyrido[3,2-a;2′3′-c]phenazine have been developed for use in organic light-emitting diodes (OLEDs). mdpi.com Similarly, bipolar host materials containing pyridine rings have been shown to be effective in high-performance OLEDs with very low efficiency roll-off. st-andrews.ac.uk These materials benefit from the electronic properties of the pyridine ring to achieve efficient charge transfer and emission. st-andrews.ac.uk

While the photoluminescent properties of the specific zinc(II) complex with this compound have not been reported, related 1,3-diaryl-5-pyridyl-4,5-dihydropyrazoles have been designed as 'on-off' fluorescent sensors. rsc.org The protonation of the pyridine receptor in these molecules modulates the photoinduced electron transfer (PET) process, thereby switching the fluorescence signal. rsc.org This principle could potentially be applied to sensors built from the title compound, where the pyridyl group acts as the receptor site.

Table 2: Research Findings on Related Pyridine-Triazine Optical Materials This table presents findings from related compounds, suggesting potential applications for this compound.

| Compound Family | Application | Key Finding | Reference |

| Bipyridine-containing hosts | OLEDs | Structural analogs of common hosts where phenyl rings are replaced by pyridines, leading to improved external quantum efficiencies and reduced roll-off. | st-andrews.ac.uk |

| Pyridyl-dihydropyrazoles | Fluorescent Sensors | Act as 'on-off' sensors where the pyridine receptor modulates fluorescence via photoinduced electron transfer upon protonation. | rsc.org |

| Platinum(II) complexes | OLEDs | Dipyrido-phenazine ligands used to create phosphorescent emitters for solution-processed, non-doped OLEDs. | mdpi.com |

Components in Solar Cell Technologies

Triazine derivatives are increasingly utilized in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The strong electron-accepting nature of the triazine core makes it an effective component in D-π-A (Donor-π-Acceptor) structured organic dyes, which act as photosensitizers. researchgate.net These dyes absorb sunlight and inject electrons into a semiconductor substrate like TiO₂. mdpi.comnih.gov

Although this compound itself has not been reported as a primary photosensitizer, its structural elements are highly relevant. The amino groups can act as electron donors, while the pyridyl-triazine core can function as the π-bridge and acceptor unit. Co-sensitization, where a triazine-based dye is used alongside other dyes like N719, has been shown to improve the power conversion efficiency of DSSCs by enhancing spectral response and reducing charge recombination. rsc.org Furthermore, additives like 4-tert-butyl-pyridine are commonly used in DSSC electrolytes to improve the open-circuit voltage by modifying the TiO₂ surface and influencing back electron transfer dynamics. mdpi.com This highlights the multifaceted roles that pyridine-containing molecules can play in optimizing solar cell performance.

Applications in Corrosion Inhibition

The molecular architecture of this compound, featuring a combination of a triazine ring, amino groups, and a pyridyl moiety, makes it a compound of significant interest for applications in corrosion inhibition. Organic molecules containing heteroatoms such as nitrogen, as well as aromatic rings, are known to be effective corrosion inhibitors. bohrium.comnih.gov They function by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. nih.gov The effectiveness of these inhibitors is largely dependent on their chemical structure, electronic properties, and their ability to form a stable adsorbed layer on the metal surface. nih.gov

Adsorption Mechanisms on Metal Surfaces

The process of corrosion inhibition by this compound on metal surfaces is predicated on its ability to adsorb onto the metallic substrate. This adsorption can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions.

The key functional groups and structural features contributing to the adsorption of this compound are:

The s-Triazine Ring: The triazine ring is rich in nitrogen atoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal, leading to the formation of coordinate bonds (chemisorption). The π-electrons of the triazine ring can also interact with the metal surface.

Amino Groups (-NH2): The two amino groups are electron-donating and provide additional sites for adsorption. The nitrogen atoms in the amino groups can also form coordinate bonds with the metal atoms. Furthermore, these groups can participate in the formation of a polymeric film on the metal surface, enhancing the protective layer.

The Pyridyl Group: The nitrogen atom in the pyridyl ring offers another active site for adsorption onto the metal surface through the sharing of its lone pair of electrons. The aromatic nature of the pyridyl ring also contributes to the adsorption process via π-electron interactions.

The adsorption process is generally a spontaneous one, as indicated by the negative value of the Gibbs free energy of adsorption (ΔG°ads) observed in studies of similar triazine derivatives. nih.gov The nature of the adsorption can be further understood by considering adsorption isotherms, such as the Langmuir, Frumkin, and Temkin models. For many triazine-based inhibitors, the adsorption process has been found to be consistent with the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govsemanticscholar.orge3s-conferences.org

Inhibitor Performance Evaluation

For instance, studies on other amino-substituted triazines have demonstrated high inhibition efficiencies. The inhibition efficiency (IE%) is a key parameter used to quantify the performance of a corrosion inhibitor and is often calculated using the following equation:

IE% = [(CR₀ - CRᵢ) / CR₀] x 100

Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical studies on related triazine derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comnih.govacs.org This is evidenced by a decrease in the corrosion current density (icorr) in the presence of the inhibitor.

The table below presents a summary of the inhibition performance of some representative triazine derivatives from the literature, which can serve as a proxy for the expected performance of this compound.

Table 1: Corrosion Inhibition Performance of Structurally Related Triazine Derivatives

| Compound | Metal | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-6-methyl-1,3,5-triazine | Mild Steel | 0.5 M HCl | EIS | 10 mM | 94.7 | semanticscholar.org |

| Hexahydro-1,3,5-p-aminophenyl-s-triazine | Mild Steel | 1N HCl | Weight Loss | 200 ppm | >95 | bohrium.com |

| 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)-1,3,5-triazin-2-amine | C-steel | 0.25 M H₂SO₄ | EIS | 120 ppm | 96.5 | nih.gov |

The data in Table 1 indicates that triazine derivatives, particularly those with amino or other nitrogen-containing functional groups, exhibit excellent corrosion inhibition properties, often achieving efficiencies well above 90%. The presence of multiple adsorption centers in this compound suggests that it would likely demonstrate a comparable or potentially superior performance as a corrosion inhibitor. The synergistic effect of the diamino and pyridyl substitutions on the triazine core is expected to lead to strong adsorption and the formation of a robust protective film on the metal surface.

Theoretical and Computational Studies of 2,6 Diamino 4 2 Pyridyl S Triazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying s-triazine derivatives. rsc.orgresearchgate.net DFT methods are used to investigate geometries, electronic structures, and other properties with a favorable balance of computational cost and accuracy. rsc.orgmostwiedzy.pl These calculations can elucidate the effects of different substituents on the triazine ring's geometry and electronic characteristics. rsc.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. schrodinger.com A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. schrodinger.comnankai.edu.cn

DFT calculations are widely used to determine the energies of the HOMO and LUMO levels. schrodinger.com For donor-acceptor type molecules, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. nankai.edu.cnarxiv.org In 2,6-Diamino-4-(2-pyridyl)-s-triazine, the amino groups act as electron donors, while the pyridine (B92270) and triazine rings have acceptor characteristics. The distribution of these orbitals across the molecule determines the intramolecular charge transfer (ICT) character.

Studies on analogous compounds demonstrate how chemical modifications can tune the HOMO-LUMO gap. For instance, in some donor-acceptor compounds, the gap is primarily influenced by the lowering of the LUMO energy level. nankai.edu.cn The introduction of a CF3 group into a related heterocyclic system was found to decrease the energy gap, thereby increasing its reactivity. nih.gov Theoretical studies on tri-s-triazine derivatives show that various substituents significantly affect the HOMO/LUMO energies of the parent ring. rsc.org

Table 1: Representative Calculated Electronic Properties of Related Heterocyclic Compounds This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | M06-2X | - | - | 5.52 | nih.gov |

| Carbazole-benzothiadiazole derivative (1) | B3LYP/6-31G(d) | -5.16 | -1.74 | 3.42 | nankai.edu.cn |

Computational methods are crucial for analyzing the three-dimensional structure of molecules, including their possible conformations and isomers. DFT calculations can be used to optimize molecular geometries and determine the relative stabilities of different forms. nih.gov For example, theoretical studies on tri-s-triazine derivatives have shown that the central triazine ring generally maintains a planar and rigid structure, which contributes to the stability of these compounds. rsc.org

Analysis can also extend to tautomerism, such as the potential interconversion between amino and imino forms in aminotriazines. DFT calculations can determine the energy barrier for such conversions, predicting which tautomer is more stable under specific conditions. nih.gov For diaminopyridines, a structural component of the target molecule, computational studies have explored how the positions of amino groups influence crystal structure organization. epa.gov

Molecular Dynamics Simulations and Reactive Force Field (ReaxFF) Modeling

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For systems where chemical reactions, such as bond breaking and formation, are of interest, the Reactive Force Field (ReaxFF) method is particularly powerful. nih.gov ReaxFF is a bond-order-based potential that can simulate complex chemical processes at the atomistic scale for large systems. youtube.com

ReaxFF has been successfully applied to model the thermal decomposition and pyrolysis of nitrogen-rich compounds like 2,4,6-trinitro-1,3,5-triazine (TNTA). mdpi.com Such simulations can predict the initial steps of decomposition, reaction pathways, and final products at high temperatures, providing insights into material stability and reactivity. mdpi.com The ReaxFF method has been developed and validated for a wide range of materials and reactions, demonstrating its transferability and predictive power for complex reactive events. youtube.comnih.govpsu.edu

Modeling of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their macroscopic properties and their ability to form ordered structures through self-assembly. taylorfrancis.comfurman.edu Computational modeling can quantify the strength and nature of these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. taylorfrancis.com

For molecules like this compound, hydrogen bonding involving the amino groups and the nitrogen atoms of the pyridine and triazine rings is expected to be a dominant intermolecular interaction. epa.gov Studies on similar systems, like diaminopyridines, have shown that N-H···N hydrogen bonds are the strongest interactions, defining the primary structural motifs in the crystal. epa.gov

Hirshfeld surface analysis, derived from computational data, is a technique used to visualize and quantify intermolecular contacts in crystals. mdpi.com DFT analysis has also been used to reveal how weak intermolecular interactions, such as Br⋯S contacts, can play a primary role in directing the self-assembly of molecules into highly ordered structures. rsc.org

Rational Design and Prediction of Novel Derivatives

A key application of theoretical and computational studies is the rational design of novel molecules with specific, targeted properties. mdpi.com By understanding the structure-property relationships derived from calculations, chemists can predict the effects of modifying a molecular scaffold before undertaking synthetic work. mdpi.commdpi.com

For instance, computational methods can guide the design of s-triazine derivatives for various applications, including medicinal chemistry. nih.govnih.govnih.gov The s-triazine core is considered a "privileged structure" and is found in several approved drugs. nih.gov The process often involves creating libraries of virtual compounds and using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking to screen for candidates with desired activities. mdpi.commdpi.comnih.gov The goal may be to tune the HOMO-LUMO gap to achieve specific optoelectronic properties or to optimize intermolecular interactions for improved crystal packing or binding to a biological target. nih.gov This computational-led approach accelerates the discovery of new lead compounds and functional materials. mdpi.com

Analytical Chemistry Applications of 2,6 Diamino 4 2 Pyridyl S Triazine and Its Complexes

Development of Chemosensors for Specific Analytes

The unique structural features of 2,6-Diamino-4-(2-pyridyl)-s-triazine, which combines a pyridyl unit with a diaminotriazine core, make it an excellent candidate for the development of chemosensors. The nitrogen atoms within the triazine and pyridine (B92270) rings can act as coordination sites for metal ions, while the amino groups can participate in hydrogen bonding interactions. These binding events can lead to measurable changes in the molecule's photophysical properties, forming the basis for spectrophotometric and fluorometric detection methods.

Spectrophotometric Detection Methods

Spectrophotometry, which measures the absorption of light by a chemical substance, is a widely used analytical technique. The complexation of this compound with specific analytes can induce a significant change in its UV-Vis absorption spectrum. This change can manifest as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. For instance, the interaction of pyridyl-substituted diaminotriazines with metal ions can lead to the formation of colored complexes, enabling the visual and spectrophotometric detection of the target ion. While specific data for this compound is limited, related diaminotriazine derivatives have been shown to exhibit distinct colorimetric responses upon binding to metal ions, suggesting a similar potential for the title compound.

Fluorometric Detection Methods

Fluorometric methods, which rely on the measurement of fluorescence, often offer higher sensitivity and selectivity compared to spectrophotometry. The fluorescence properties of a molecule like this compound can be modulated upon interaction with an analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). A common phenomenon is fluorescence quenching, where the binding of an analyte, particularly a metal ion, leads to a decrease in the fluorescence intensity of the sensor molecule. nih.govmdpi.comfupress.net The efficiency of this quenching can be directly correlated to the concentration of the analyte, providing a quantitative detection method. The presence of the pyridyl and amino groups in this compound provides potential binding sites that could induce such fluorescence changes upon complexation.

Selective Detection of Metal Ions

The ability to selectively detect specific metal ions is crucial in various fields, including environmental monitoring, clinical diagnostics, and industrial process control. The arrangement of nitrogen donor atoms in this compound makes it a promising ligand for the selective complexation of metal ions.

Iron(II) Determination and Related Assays

Iron is an essential element, but its presence in excessive amounts can be toxic. Therefore, the development of sensitive and selective methods for iron detection is of great importance. While the related compound 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is a well-established reagent for the spectrophotometric determination of iron(II), forming a deeply colored blue complex, the potential of this compound in this application remains an area for further investigation. nih.govtermodinamica.cl The fundamental coordination chemistry suggests that the pyridyl-triazine moiety should facilitate the formation of a stable complex with Fe(II). The principle of such an assay would involve the reduction of any Fe(III) present to Fe(II), followed by complexation with the ligand and spectrophotometric measurement of the resulting colored solution.

Detection of Other Transition Metal Ions (e.g., Cu, Zn, Co, Ni)

Beyond iron, this compound has the potential to act as a chemosensor for other transition metal ions such as copper(II), zinc(II), cobalt(II), and nickel(II). The interaction of these metal ions with the ligand can lead to the formation of complexes with distinct spectroscopic signatures. For example, fluorescence quenching is a common response upon the binding of paramagnetic ions like Cu(II) and Ni(II). mdpi.com The selectivity of the sensor for a particular metal ion would depend on factors such as the stability of the formed complex, the coordination geometry, and the pH of the medium. Studies on related pyridine-based ligands have demonstrated the ability to differentiate between various metal ions based on the unique changes in their fluorescence spectra upon complexation. nih.gov

Table 1: Potential Spectroscopic Responses of this compound with Various Metal Ions

| Metal Ion | Potential Detection Method | Expected Spectroscopic Change |

| Iron(II) | Spectrophotometry | Formation of a colored complex |

| Copper(II) | Fluorometry/Spectrophotometry | Fluorescence quenching or change in absorption spectrum |

| Zinc(II) | Fluorometry | Potential fluorescence enhancement (CHEF) |

| Cobalt(II) | Fluorometry/Spectrophotometry | Fluorescence quenching or change in absorption spectrum |

| Nickel(II) | Fluorometry/Spectrophotometry | Fluorescence quenching or change in absorption spectrum |

Environmental Monitoring Applications

The presence of heavy metal ions in the environment, even at trace levels, can pose a significant threat to ecosystems and human health. Consequently, there is a continuous need for simple, rapid, and cost-effective methods for their detection. Chemosensors based on ligands like this compound offer a promising avenue for such applications. The ability of this compound to form complexes with various metal ions could be harnessed for the development of portable analytical devices for on-site environmental monitoring. For instance, a colorimetric sensor could provide a visual indication of the presence of a particular contaminant in a water sample, while a fluorometric sensor could offer more quantitative data. The immobilization of such a ligand onto a solid support, such as a polymer or nanoparticle, could further enhance its utility for environmental applications by enabling pre-concentration of the analyte and the development of reusable sensor materials.

Emerging Research Frontiers and Future Directions for 2,6 Diamino 4 2 Pyridyl S Triazine

Advanced Functionalization Strategies and Hybrid Material Design

The functionalization of 2,6-diamino-4-(2-pyridyl)-s-triazine is a key area of research aimed at tailoring its properties for specific applications. The presence of amino groups and the nitrogen atoms in both the triazine and pyridine (B92270) rings allows for a variety of chemical modifications.

Advanced functionalization strategies are being explored to create novel hybrid materials. These strategies include the incorporation of the triazine unit into larger polymeric structures and the formation of metal-organic frameworks (MOFs). For instance, s-triazine derivatives can be functionalized with alkynes, which serve as precursors for carbon-based functional networks. nih.gov The substitution of cyanuric chloride with prop-1-yne and but-1-yne has led to the formation of tris(1-propynyl)-1,3,5-triazine and tris(1-butynyl)-1,3,5-triazine, respectively. nih.gov These molecules exhibit planar triazine units and form layered structures through hydrogen bonding. nih.gov

The dual-coordination and hydrogen-bonding capabilities of this compound make it an excellent "tectoligand" for the programmed self-assembly of metallotecton networks. Reaction of this ligand with various transition metal nitrates, such as Co(II), Ni(II), Cu(II), and Zn(II), has resulted in the formation of a series of hydrogen-bonded metallotecton networks with the general formula [M(this compound)₂(NO₃)₂]. nih.gov The crystal structure of the zinc(II) complex, diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II), demonstrates a distorted octahedral geometry where the zinc ion is coordinated by four nitrogen atoms from two triazine ligands and two nitrogen atoms from azide (B81097) ions. nih.govnih.gov These supramolecular structures are held together by N-H···N hydrogen bonds, forming a three-dimensional network. nih.govnih.gov

| Compound/Material | Functionalization/Hybridization | Key Structural Feature | Potential Application | Reference |

| Tris(1-propynyl)-1,3,5-triazine | Substitution with prop-1-yne | Hydrogen-bonded zig-zag strands | Precursor for C/N/(H) compounds | nih.gov |

| Tris(1-butynyl)-1,3,5-triazine | Substitution with but-1-yne | Parallel layered arrangements | Building block for carbon networks | nih.gov |

| [M(C₈H₈N₆)₂(NO₃)₂] (M=Co, Ni, Cu, Zn) | Coordination with transition metals | Hydrogen-bonded metallotecton networks | Supramolecular materials | nih.gov |

| [Zn(N₃)₂(C₈H₈N₆)₂] | Coordination with Zinc(II) and azide | Distorted octahedral geometry, 3D network via H-bonds | Crystal engineering | nih.govnih.gov |

Exploration in Catalytic Systems

The unique electronic properties and coordination capabilities of this compound and its derivatives make them promising candidates for the development of novel catalytic systems. The π-deficient nature of the triazine ring, combined with the chelating ability of the pyridyl group, allows for the stabilization of metal centers in various oxidation states, which is crucial for catalytic activity.

Research has shown that palladium(II) complexes of 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine can act as efficient electrocatalysts. mdpi.com When supported on carbon, a Pd-complex demonstrated significant activity in the partial oxidation of methane (B114726) to methanol (B129727). mdpi.com The synergistic operation between the complex and the carbon support facilitates the activation of water at low overpotentials, a key step in the reaction mechanism. mdpi.com

Furthermore, the concept of synergistic catalysis, where multiple catalytic species work in concert, is a promising avenue for triazine-based systems. nih.gov Triazine cores have been successfully incorporated into PNP-pincer ligands, which are effective in metal-ligand cooperativity for various catalytic transformations. nih.govvanderbilt.edu The acidic NH functionality and the π-deficient triazine ring can trigger dearomatization upon deprotonation, leading to novel reactivity. nih.govvanderbilt.edu While not yet demonstrated with this compound specifically, these studies on related triazine structures highlight the potential for designing advanced catalytic systems.

| Catalyst System | Application | Key Finding | Reference |

| Pd-complex of 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine on Carbon | Partial oxidation of methane to methanol | Synergistic effect enhances water activation at low overpotentials. | mdpi.com |

| Triazine-based PNP-pincer ligands | General metal-ligand cooperative catalysis | Triazine core facilitates reversible dearomatization and novel reactivity. | nih.govvanderbilt.edu |

Integration into Advanced Sensing Platforms

The development of chemosensors for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The structure of this compound, with its multiple hydrogen bond donors and acceptors and metal coordination sites, makes it an attractive scaffold for the design of colorimetric and fluorescent sensors.

While direct applications of this compound in sensing are still emerging, research on analogous s-triazine derivatives demonstrates the principle. For example, s-triazine derivatives have been synthesized and shown to recognize heavy metal ions like Fe³⁺ and Cu²⁺ through significant changes in their UV-vis absorption spectra. researchgate.net In one study, a triazine derivative exhibited a dramatic color change upon binding with these ions, with the maximum absorption peak shifting by over 100 nm. researchgate.net

The general approach involves functionalizing the triazine core with chromophores or fluorophores. The binding of an analyte to the pyridyl-triazine moiety can then modulate the electronic properties of the signaling unit, leading to a detectable change in color or fluorescence. Porphyrin-functionalized triazines, for instance, have been explored for the detection of metal ions, where the interaction with the analyte alters the photophysical properties of the porphyrin. nih.gov The integration of this compound into such systems could lead to highly selective and sensitive sensors, leveraging the specific binding affinity of the pyridyl-diamine-triazine pocket for target analytes.

Computational Guiding of Material Discovery and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials and guiding their synthesis. For this compound and its derivatives, computational methods provide deep insights into their electronic structure, reactivity, and potential for forming advanced materials.

DFT calculations can predict geometries, heats of formation, and other energetic properties of s-triazine derivatives. sigmaaldrich.com Such studies have been used to explore the potential of various substituted triazines as energetic materials, analyzing factors like density and bond dissociation energies to predict stability and performance. sigmaaldrich.com For instance, computational studies on substituted s-triazines have shown that the introduction of -NO₂ groups improves density, while -N₃ and -NH₂ groups can enhance thermal stability. sigmaaldrich.com

In the context of hybrid materials, computational modeling can elucidate the structure of metal complexes and predict their spectroscopic and electronic properties. rsc.org For example, DFT calculations have been used to understand the structure of Zn(II) hydrazone complexes with pyridyl moieties, correlating the calculated structures with experimental data from X-ray diffraction and spectroscopic analyses. rsc.org Similar computational approaches can be applied to predict the binding modes and affinities of this compound with various metal ions, aiding in the design of novel catalysts and sensors. Molecular docking simulations, guided by computational insights, can further predict the interactions of these compounds with biological targets. nih.gov

| Computational Method | Property Investigated | Key Insight | Reference |